[(4-Phenoxybutane-1-sulfonyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Phenoxybutane-1-sulfonyl)methyl]benzene is an organic compound that features a benzene ring substituted with a phenoxybutane sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenoxybutane-1-sulfonyl)methyl]benzene typically involves the following steps:
Formation of 4-Phenoxybutane-1-sulfonyl chloride: This intermediate can be synthesized by reacting 4-phenoxybutane-1-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The 4-phenoxybutane-1-sulfonyl chloride is then reacted with benzyl alcohol in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and intermediates to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Phenoxybutane-1-sulfonyl)methyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used.
Halogenation: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst such as FeCl₃.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products
Nitration: Nitro derivatives of this compound.
Halogenation: Halogenated derivatives.
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Scientific Research Applications
[(4-Phenoxybutane-1-sulfonyl)methyl]benzene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be incorporated into polymers and other materials to modify their properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of [(4-Phenoxybutane-1-sulfonyl)methyl]benzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules.
Comparison with Similar Compounds
[(4-Phenoxybutane-1-sulfonyl)methyl]benzene can be compared with other benzene derivatives such as:
Toluene: A simple methyl-substituted benzene.
Benzyl Alcohol: A benzene ring with a hydroxymethyl group.
Phenylsulfonylmethane: A benzene ring with a sulfonylmethyl group.
The uniqueness of this compound lies in the combination of the phenoxybutane and sulfonyl groups, which confer distinct chemical and physical properties compared to simpler benzene derivatives.
Properties
CAS No. |
90183-96-3 |
---|---|
Molecular Formula |
C17H20O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-phenoxybutylsulfonylmethylbenzene |
InChI |
InChI=1S/C17H20O3S/c18-21(19,15-16-9-3-1-4-10-16)14-8-7-13-20-17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2 |
InChI Key |
ZVULZTIPNBPMSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.